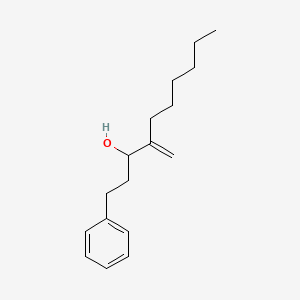
Einecs 244-208-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a highly toxic substance primarily used as a fumigant pesticide to control pests in stored grain and other agricultural products . Aluminium phosphide releases phosphine gas when it reacts with moisture, which is highly effective in pest control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminium phosphide is synthesized by mixing red phosphorus and aluminum powder in a specific ratio. The mixture is then ignited to initiate a reaction that produces aluminium phosphide. The reaction is highly exothermic and must be carefully controlled to prevent hazards .
Industrial Production Methods
In industrial settings, aluminium phosphide is produced by reacting aluminum with phosphorus at high temperatures. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The resulting product is then processed and packaged for use as a fumigant .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminium phosphide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce phosphine gas (PH₃) and aluminum hydroxide (Al(OH)₃).
Oxidation: Can be oxidized to form aluminum oxide (Al₂O₃) and phosphorus pentoxide (P₂O₅).
Decomposition: Decomposes at high temperatures to release phosphine gas.
Common Reagents and Conditions
Water: Hydrolysis reaction occurs readily in the presence of moisture.
Oxygen: Oxidation reactions occur when exposed to air.
Major Products Formed
Phosphine Gas (PH₃): Highly toxic and used as a fumigant.
Aluminum Hydroxide (Al(OH)₃): A byproduct of hydrolysis.
Aluminum Oxide (Al₂O₃): Formed during oxidation.
Applications De Recherche Scientifique
Aluminium phosphide has several scientific research applications, including:
Pest Control: Widely used as a fumigant pesticide in agriculture.
Chemical Synthesis: Used as a reagent in various chemical reactions.
Material Science:
Mécanisme D'action
The primary mechanism of action of aluminium phosphide is the release of phosphine gas upon contact with moisture. Phosphine gas is highly toxic and disrupts cellular respiration in pests, leading to their death. The gas inhibits cytochrome c oxidase, an essential enzyme in the electron transport chain, thereby preventing ATP production and causing cellular asphyxiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium Phosphide (Mg₃P₂)
- Calcium Phosphide (Ca₃P₂)
- Zinc Phosphide (Zn₃P₂)
Uniqueness
Aluminium phosphide is unique due to its high efficacy as a fumigant and its ability to release phosphine gas rapidly upon contact with moisture. This makes it highly effective for pest control in stored grains and other agricultural products. Additionally, its relatively low cost and ease of production make it a preferred choice in many agricultural settings .
Propriétés
Numéro CAS |
21087-03-6 |
|---|---|
Formule moléculaire |
C10H21N3O6 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;/m0./s1 |
Clé InChI |
CPYVQXAASIFAMD-JEDNCBNOSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
SMILES canonique |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)



![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)








